3-(Benzyloxy)-2-methylphenol 3-(Benzyloxy)-2-methylphenol
Brand Name: Vulcanchem
CAS No.: 79572-20-6
VCID: VC8295718
InChI: InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3
SMILES: CC1=C(C=CC=C1OCC2=CC=CC=C2)O
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol

3-(Benzyloxy)-2-methylphenol

CAS No.: 79572-20-6

Cat. No.: VC8295718

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)-2-methylphenol - 79572-20-6

Specification

CAS No. 79572-20-6
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
IUPAC Name 2-methyl-3-phenylmethoxyphenol
Standard InChI InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3
Standard InChI Key DBWJWQOMHAFTLT-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1OCC2=CC=CC=C2)O
Canonical SMILES CC1=C(C=CC=C1OCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-(benzyloxy)-2-methylphenol, with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . The benzyloxy group (–OCH₂C₆H₅) at the 3-position and the methyl group (–CH₃) at the 2-position create steric and electronic effects that influence reactivity.

Structural Characterization

Key spectroscopic data include:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.28 (m, 5H, aromatic H), 6.85–6.70 (m, 3H, phenolic H), 5.05 (s, 2H, OCH₂Ph), 2.25 (s, 3H, CH₃) .

  • IR (KBr): 3350 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C–O–C ether) .

Synthesis and Manufacturing Processes

Alkylation of Phenolic Precursors

A common route involves the O-benzylation of 2-methylresorcinol (2-methyl-1,3-dihydroxybenzene) using benzyl chloride under basic conditions :

2-Methylresorcinol + Benzyl ChlorideK₂CO₃, DMF3-(Benzyloxy)-2-methylphenol[3]\text{2-Methylresorcinol + Benzyl Chloride} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(Benzyloxy)-2-methylphenol} \quad[3]

This method achieves yields of 70–85% when conducted in dimethylformamide (DMF) with potassium carbonate as a base. The reaction selectively protects the 3-hydroxyl group due to steric hindrance at the 1-position .

Alternative Pathways via Grignard Reagents

A patent by Roche Vitamins Ltd. describes a Grignard-based approach for analogous compounds :

  • 3-Chloro-2-methylphenol is benzylated to form 2-benzyloxy-6-chlorotoluene.

  • Magnesium insertion yields (3-benzyloxy-2-methylphenyl)magnesium chloride.

  • Carbonation with CO₂ produces 3-benzyloxy-2-methylbenzoic acid, which is reduced to the target phenol .

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white crystalline solid .

  • Melting Point: 98–102°C .

  • Solubility:

    SolventSolubility (mg/mL)
    Ethanol45
    Dichloromethane120
    Water<0.1

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing benzyl alcohol and quinone methides .

  • pH Sensitivity: Stable under neutral conditions but undergoes hydrolysis in acidic (pH < 3) or alkaline (pH > 10) media .

Applications in Organic Synthesis

Intermediate for Deuterated Compounds

The MDPI-published synthesis of 4-benzyloxy-2-(d₃)-methylphenol highlights its role in preparing isotopically labeled tocopherols (vitamin E analogs) . Deuterium incorporation at the methyl group is achieved via NaBD₄ reduction, enabling metabolic tracing in pharmacological studies .

Pharmaceutical Building Block

3-(Benzyloxy)-2-methylphenol is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, acetylation yields 3-acetoxy-2-methylbenzoic acid, a key intermediate in prodrug formulations .

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